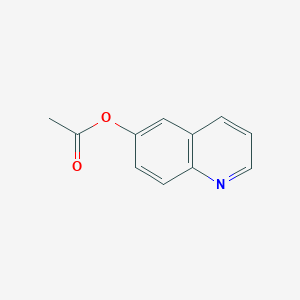

Quinolin-6-yl acetate

Descripción general

Descripción

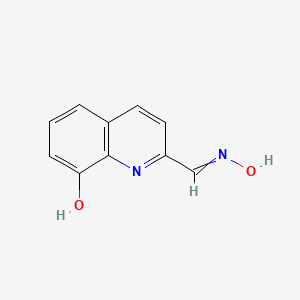

Quinolin-6-yl acetate and its derivatives are a class of compounds that have been extensively studied due to their potential applications in medicinal chemistry and agriculture. These compounds are characterized by a quinoline moiety linked to an acetate group, which can be further modified to enhance their biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of quinolin-6-yl acetate derivatives involves various strategies, including green chemistry approaches and multi-component reactions. For instance, a rapid and efficient synthesis of quinoline derivatives has been achieved through a one-pot condensation reaction catalyzed by ammonium acetate, highlighting the operational simplicity and mild reaction conditions of the process . Additionally, the Passerini three-component reaction has been utilized to create novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, demonstrating the versatility of quinoline derivatives in synthetic chemistry . The Newman–Kwart rearrangement has also been employed to synthesize quinolin-6-ylthioacetamides, showcasing the adaptability of quinoline scaffolds in generating diverse chemical structures .

Molecular Structure Analysis

The molecular structure of quinolin-6-yl acetate derivatives has been elucidated using various spectroscopic techniques. For example, the structural and vibrational analysis of a dichloro-quinolin-8-yloxy acetic acid derivative was performed using infrared and Raman spectroscopies, as well as nuclear magnetic resonance (NMR) spectroscopy . Density functional theory (DFT) calculations were used to study the structure and vibrational properties, providing insights into the conformational stability and electronic characteristics of the compound .

Chemical Reactions Analysis

Quinolin-6-yl acetate derivatives participate in a variety of chemical reactions, which can be leveraged to produce compounds with potential pharmacological activities. The synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones via a catalyst-free reaction under ultrasound irradiation exemplifies the innovative approaches to quinoline chemistry . These reactions not only expand the chemical space of quinoline derivatives but also contribute to the discovery of novel anti-cancer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-6-yl acetate derivatives are influenced by their molecular structure and the nature of substituents on the quinoline ring. The electronic delocalization, topological properties of the electronic charge density, and the HOMO-LUMO energy gaps are critical factors that determine the reactivity and stability of these compounds . Furthermore, the synthesis of conformationally locked analogs of quinolin-6-yloxyacetamide fungicides has led to the discovery of novel tricyclic compounds, which are expected to exhibit unique physical and chemical properties due to their rigidified structures .

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Quinoline is a core template in drug design because of its broad spectrum of bioactivity .

- Quinoline and its functionalized derivatives have substantial efficacies for future drug development .

- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

-

Antimalarial Drugs

-

Antimicrobial Activity

- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

-

Anticancer Activity

-

Synthesis of Heterocycles

- 4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles .

- Many of these heterocycles show unique biological activities .

- For instance, 6-alkyl-4-aryloxymethyl-2,6-dihydropyrano[3,2-c]quinolin-5-ones can be synthesized through a [3,3]-sigmatropic rearrangement followed by rapid enolization and [1,5]-hydrogen shift .

-

Synthesis of Pyrazole-Appended Quinoline

-

Antidepressant and Anticonvulsant Activity

- Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities .

- They are used extensively in the treatment of various conditions such as urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

-

Antiviral and Anti-HIV Activity

-

Industrial Applications

-

Food Industry

Safety And Hazards

When handling Quinolin-6-yl acetate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Quinolin-6-yl acetate and its derivatives have shown potent anti-proliferative agents against human cancer cells including ones that are drug-resistant . They act by disrupting the microtubule cytoskeleton and by causing severe mitotic defects . This suggests that quinolin-6-yl acetate and its derivatives could be potential candidates for future drug development .

Propiedades

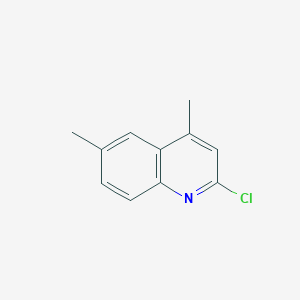

IUPAC Name |

quinolin-6-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)14-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXCPQHXDLLGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332683 | |

| Record name | quinolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-6-yl acetate | |

CAS RN |

24306-33-0 | |

| Record name | quinolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)